Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate
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Overview
Description
Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate is a chemical compound with the molecular formula C15H23Cl3N2O2 and a molecular weight of 369.714 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate typically involves the reaction of ethyl 2-amino-3-phenylpropanoate with bis(2-chloroethyl)amine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate involves its interaction with specific molecular targets. The compound can form covalent bonds with DNA, leading to the cross-linking of DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately resulting in cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Melphalan: A similar compound with the structure 4-[bis(2-chloroethyl)amino]-L-phenylalanine hydrochloride, known for its use in cancer treatment.
Chlorambucil: Another related compound that also acts as an alkylating agent, used in the treatment of chronic lymphocytic leukemia.
Uniqueness
Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate is unique due to its specific structure, which allows it to form stable covalent bonds with DNA. This property makes it a valuable compound for research in the field of anticancer therapies .
Properties
Molecular Formula |
C15H22Cl2N2O2 |
---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate |
InChI |
InChI=1S/C15H22Cl2N2O2/c1-2-21-15(20)14(18)11-12-3-5-13(6-4-12)19(9-7-16)10-8-17/h3-6,14H,2,7-11,18H2,1H3 |
InChI Key |
GSHBBCMSNYKVAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N |
Origin of Product |
United States |
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